molecular formula C19H19FN6O B2389873 [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone CAS No. 2380060-43-3

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone

Cat. No.: B2389873
CAS No.: 2380060-43-3
M. Wt: 366.4
InChI Key: QCWQMAHJUFJFIO-UHFFFAOYSA-N
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Description

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone is a complex organic compound that features a combination of pyrimidine, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of fluorobenzene with appropriate reagents to form the 5-fluoro-6-phenylpyrimidine core.

    Piperazine Introduction: The pyrimidine core is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.

    Pyrazole Attachment: Finally, the 1-methylpyrazole group is attached to the piperazine-pyrimidine intermediate through a coupling reaction, often using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone
  • [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone

Uniqueness

Compared to similar compounds, [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. The presence of the 1-methylpyrazole group, in particular, can influence its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-12-15(11-23-24)19(27)26-9-7-25(8-10-26)18-16(20)17(21-13-22-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQMAHJUFJFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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